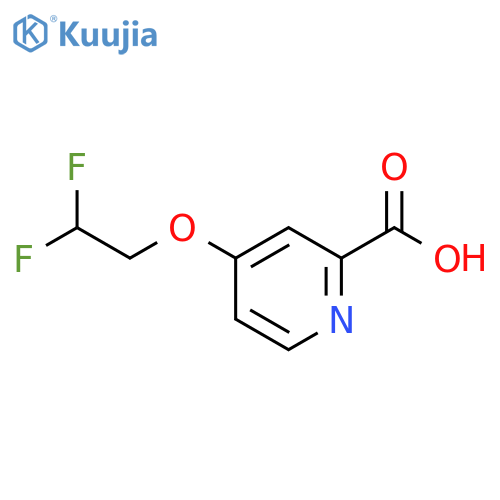

Cas no 1432681-88-3 (4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid)

1432681-88-3 structure

商品名:4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid

-

- インチ: 1S/C8H7F2NO3/c9-7(10)4-14-5-1-2-11-6(3-5)8(12)13/h1-3,7H,4H2,(H,12,13)

- InChIKey: LBKTWMITDYKATQ-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)=NC=CC(OCC(F)F)=C1

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 349.7±42.0 °C at 760 mmHg

- フラッシュポイント: 165.3±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-127239-0.05g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 0.05g |

$229.0 | 2023-02-15 | |

| Enamine | EN300-127239-10.0g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 10.0g |

$4236.0 | 2023-02-15 | |

| Enamine | EN300-127239-0.1g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 0.1g |

$342.0 | 2023-02-15 | |

| Enamine | EN300-127239-0.5g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 0.5g |

$768.0 | 2023-02-15 | |

| Enamine | EN300-127239-1.0g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 1g |

$0.0 | 2023-06-08 | |

| Enamine | EN300-127239-50mg |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95.0% | 50mg |

$229.0 | 2023-10-02 | |

| 1PlusChem | 1P01A5FD-50mg |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 50mg |

$329.00 | 2025-03-04 | |

| 1PlusChem | 1P01A5FD-2.5g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 2.5g |

$2443.00 | 2025-03-04 | |

| A2B Chem LLC | AV52409-2.5g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 2.5g |

$2068.00 | 2024-04-20 | |

| A2B Chem LLC | AV52409-5g |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid |

1432681-88-3 | 95% | 5g |

$3044.00 | 2024-04-20 |

4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1432681-88-3 (4-(2,2-difluoroethoxy)pyridine-2-carboxylic acid) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 42464-96-0(NNMTi)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量